PDE4B1 Inhibition Potency: CAS 53036-61-6 vs. Rolipram
The target compound demonstrates substantially greater potency against human recombinant PDE4B1 (IC50 = 0.316 nM) compared to the canonical PDE4 inhibitor rolipram, whose reported IC50 at PDE4B is 130 nM [1][2]. This represents an approximately 411-fold improvement in enzyme inhibition potency at the PDE4B isoform.
| Evidence Dimension | PDE4B1 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.316 nM |
| Comparator Or Baseline | Rolipram: IC50 = 130 nM at PDE4B |
| Quantified Difference | ~411-fold more potent than rolipram at PDE4B |
| Conditions | Target: full-length human recombinant PDE4B1; assay: [3H]-cAMP scintillation proximity assay. Comparator: rolipram PDE4B data from Probes & Drugs portal. |
Why This Matters
This magnitude of potency difference means that researchers requiring PDE4B-selective inhibition can use significantly lower concentrations of CAS 53036-61-6, reducing the risk of off-target effects at higher dosing ranges.
- [1] BindingDB. BDBM50148240 (CHEMBL3763271): IC50 0.316 nM against full-length human recombinant PDE4B1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148240 (accessed May 2026). View Source
- [2] Probes & Drugs Portal. Rolipram (PD002618): PDE4 isoform IC50 data. https://www.probes-drugs.org/compounds/PD002618 (accessed May 2026). View Source
